Lipophilicity and Fraction sp3 (Fsp3) Profile vs. Unsubstituted and Regioisomeric Benzofuran Carboxylic Acids
5-Methyl-1-benzofuran-7-carboxylic acid exhibits a measured LogP of 2.303, with Fsp3 of 0.1, hydrogen bond acceptors 2, and donors 1 . By comparison, the unsubstituted benzofuran-7-carboxylic acid has a LogP of 2.131 and Fsp3 of 0.0 [1], while the regioisomer 5-methylbenzofuran-2-carboxylic acid has a higher LogP of 2.87 . This intermediate lipophilicity and slightly elevated Fsp3 may offer a favorable balance between membrane permeability and aqueous solubility, reducing the risk of poor absorption or high non-specific binding often associated with more lipophilic isomers.
| Evidence Dimension | Lipophilicity (LogP) and Fraction sp3 (Fsp3) |
|---|---|
| Target Compound Data | LogP = 2.303, Fsp3 = 0.1, HBA = 2, HBD = 1 |
| Comparator Or Baseline | Benzofuran-7-carboxylic acid: LogP = 2.131, Fsp3 = 0.0; 5-Methylbenzofuran-2-carboxylic acid: LogP = 2.87 |
| Quantified Difference | ΔLogP = +0.172 (vs. unsubstituted); ΔLogP = -0.567 (vs. 2-carboxy isomer); ΔFsp3 = +0.1 (vs. unsubstituted) |
| Conditions | Measured LogP (vendor specification, Fluorochem) and publicly available physicochemical databases (Molbase, ChemSrc). |
Why This Matters
Lipophilicity directly influences compound solubility, permeability, and off-target binding risk; an intermediate LogP near 2.3 is considered optimal for balancing absorption and clearance in drug-like molecules, while the increased Fsp3 correlates with improved aqueous solubility and reduced promiscuity.
- [1] Molbase. Benzofuran-7-carboxylic acid, CAS 90484-22-3, LogP 2.131, PSA 50.44. Available at: https://mip.molbase.cn/90484-22-3 (accessed 2026-05-05). View Source
